REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([C:8]2[S:12][CH:11]=[N:10][C:9]=2[CH2:13][OH:14])[C:4]([CH3:7])=[CH:5][CH:6]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:7][C:4]1[N:3]([C:8]2[S:12][CH:11]=[N:10][C:9]=2[CH:13]=[O:14])[C:2]([CH3:1])=[CH:6][CH:5]=1 |f:2.3.4|
|
Name
|
(5-(2,5-dimethyl-1H-pyrrol-1-yl)thiazol-4-yl)methanol
|
Quantity
|
86 mg
|
Type
|
reactant
|
Smiles
|
CC=1N(C(=CC1)C)C1=C(N=CS1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
359 mg
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed up
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified with silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C(=CC1)C)C1=C(N=CS1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |